molecular formula C9H14IN3 B13326703 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B13326703
M. Wt: 291.13 g/mol
InChI Key: FXEIOWVOUZWKHC-UHFFFAOYSA-N
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Description

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring. The presence of the iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. This compound is often used in medicinal chemistry and organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves the reaction of 4-iodo-1H-pyrazole with piperidine in the presence of a suitable base. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the piperidine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine
  • 2-((4-chloro-1H-pyrazol-1-yl)methyl)piperidine
  • 2-((4-fluoro-1H-pyrazol-1-yl)methyl)piperidine

Uniqueness

The presence of the iodine atom in 2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to unique chemical reactivity and biological activity, making this compound particularly valuable in various research applications .

Properties

Molecular Formula

C9H14IN3

Molecular Weight

291.13 g/mol

IUPAC Name

2-[(4-iodopyrazol-1-yl)methyl]piperidine

InChI

InChI=1S/C9H14IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2

InChI Key

FXEIOWVOUZWKHC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C=N2)I

Origin of Product

United States

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